2-Ethoxybiphenyl

Description

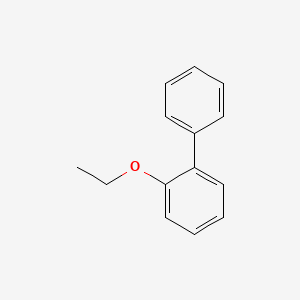

2-Ethoxybiphenyl is a biphenyl derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the ortho position (carbon 2) of one benzene ring. Its molecular formula is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol.

Properties

CAS No. |

6734-91-4 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-ethoxy-2-phenylbenzene |

InChI |

InChI=1S/C14H14O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

PESKMXYELUEORL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type: Alkoxy vs. Hydroxy Biphenyls

2-Methoxybiphenyl (Biphenyl-2-yl methyl ether)

- Structure : Methoxy (-OCH₃) group at the ortho position.

- Key Differences: The shorter alkyl chain (methoxy vs. Methoxy groups are stronger electron-donating groups, which may enhance resonance stabilization in aromatic systems .

2-Biphenylol (2-Hydroxybiphenyl)

- Structure : Hydroxyl (-OH) group at the ortho position.

- Key Differences: The hydroxyl group increases polarity and water solubility due to hydrogen bonding. 2-Biphenylol exhibits acidity (pKa ~10–12), enabling deprotonation under basic conditions, unlike the non-acidic ethoxy derivative .

Substituent Position: Ortho vs. Para Isomers

4-Ethoxy-2-methylbiphenyl

- Structure : Ethoxy group at the para position (carbon 4) and a methyl (-CH₃) group at carbon 2.

- Key Differences: The para-substituted ethoxy group may reduce steric hindrance compared to the ortho-substituted isomer, altering reactivity in electrophilic substitution reactions.

Functional Group Variations: Ethers vs. Esters

2-Ethoxyethyl Esters (e.g., 2-Ethoxyethyl 2-hydroxybenzoate)

- Structure : Ethoxyethyl (-OCH₂CH₂O-) linked to ester functionalities.

- Key Differences :

Tabulated Comparison of Structural and Hypothetical Properties

| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | -OCH₂CH₃ (ortho) | 198.26 | Moderate lipophilicity, stable ether linkage |

| 2-Methoxybiphenyl | -OCH₃ (ortho) | 184.23 | Higher electron density, lower molecular weight |

| 2-Biphenylol | -OH (ortho) | 170.21 | Acidic, polar, hydrogen-bonding capability |

| 4-Ethoxy-2-methylbiphenyl | -OCH₂CH₃ (para), -CH₃ | 212.29 | Reduced steric hindrance, increased bulk |

Research and Application Insights

- Synthetic Utility : Alkoxybiphenyls like this compound serve as intermediates in Suzuki-Miyaura coupling reactions, leveraging their aromatic stability .

- Biological Relevance : Methoxy and ethoxy biphenyls are explored in drug design for their metabolic resistance compared to hydroxylated analogs .

- Limitations in Data : The provided evidence lacks experimental data (e.g., spectroscopic, thermodynamic) for this compound, necessitating further primary studies for quantitative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.